N-Boc Protection Effect on Suzuki Coupling Yields
The presence of an N-Boc protecting group is a critical determinant of yield in Suzuki-Miyaura couplings involving indolylboronic acids. When indolylboronic acids are coupled with phenyl bromides, yields are significantly lower when the indole nitrogen is protected with a Boc group compared to when it is unprotected. This provides a key rationale for selecting the N-Boc protected version in specific reaction contexts. [1]
| Evidence Dimension | Suzuki-Miyaura Coupling Yield (Indolylboronic acid + PhBr) |
|---|---|
| Target Compound Data | Not directly quantified in the study for the 4-bromo analog; data is for the class of N-Boc-indole-2-boronic acids. |
| Comparator Or Baseline | Unprotected indole-2-boronic acid and N-Tos-indole-2-boronic acid. |
| Quantified Difference | Yields for N-Boc-indole-2-boronic acid were reported as 'lower' than the unprotected version, but 'higher' than the N-Tos-protected version. |
| Conditions | Suzuki-Miyaura coupling of indolylboronic acids with phenyl bromides under standard palladium-catalyzed conditions. (J. Org. Chem. 2004) |
Why This Matters
This data guides the strategic selection of the N-Boc protected building block over the N-Tos analog for higher yields, while also highlighting the trade-off with unprotected analogs where higher yields may be possible but with increased side reactions.
- [1] Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 69(20), 6812-6820. View Source
